molecular formula C11H12O4 B1330740 4-(1,3-Benzodioxol-5-yl)butanoic acid CAS No. 41303-44-0

4-(1,3-Benzodioxol-5-yl)butanoic acid

Cat. No.: B1330740
CAS No.: 41303-44-0
M. Wt: 208.21 g/mol
InChI Key: DOVMVBWTRNTJOF-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)butanoic acid is an organic compound with the molecular formula C11H10O5. It belongs to the family of butanoic acids and is characterized by the presence of a benzodioxole ring attached to a butanoic acid chain. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-yl)butanoic acid typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by the reduction of the resulting 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a reducing agent like lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted benzodioxole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzodioxole-5-butanoic acid
  • 3-(3’,4’-Methylenedioxybenzoyl)propanoic acid
  • 4-(2H-1,3-Benzodioxol-5-yl)-4-oxobutanoic acid

Uniqueness

4-(1,3-Benzodioxol-5-yl)butanoic acid is unique due to its specific structural features, such as the benzodioxole ring and the butanoic acid chain. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-11(13)3-1-2-8-4-5-9-10(6-8)15-7-14-9/h4-6H,1-3,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVMVBWTRNTJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326561
Record name 4-(1,3-benzodioxol-5-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41303-44-0
Record name 4-(1,3-benzodioxol-5-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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